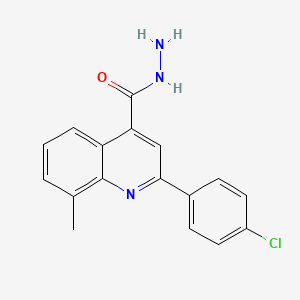

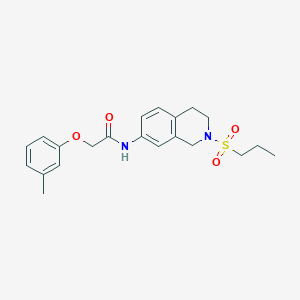

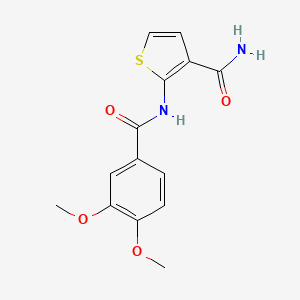

![molecular formula C13H9FN2OS2 B2503111 5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 436090-38-9](/img/structure/B2503111.png)

5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of a fluorophenyl group and a mercapto substituent suggests that this compound could exhibit interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions that may include aza-Wittig reactions, Ullmann reactions, and interactions with various reagents such as isocyanates and isothiocyanates. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was achieved through a consecutive method involving aza-Wittig reactions and subsequent reactions with amines, phenols, or alcohols . Similarly, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines involved the conversion of a key intermediate to a bromo-substituted compound followed by an Ullmann reaction .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be confirmed using techniques such as X-ray crystallography. For instance, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . This analytical method provides precise information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions to yield a range of heterocyclic systems. For example, 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one was synthesized and further reacted with different reagents to give condensed heterocyclic systems . These reactions are important for diversifying the chemical space and exploring the structure-activity relationships of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their substituents. The introduction of various functional groups can significantly alter the compound's solubility, stability, and reactivity. For instance, novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones were synthesized and showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential . These properties are essential for the development of new therapeutic agents.

科学的研究の応用

Synthesis and Derivative Formation

- Synthesis Techniques : The chemical has been synthesized through various techniques, including cyclization of esters or amides of corresponding amino-thiophene-carboxylic acids, using methods like reaction with thiourea or methyl-/allyl-isothiocyanate (Sauter & Deinhammer, 1973).

- Formation of Derivatives : Derivatives of this compound have been synthesized for potential pharmacological applications, with variations like substituting different aldehydes and ketones (Alagarsamy, Vijayakumar, & Solomon, 2007).

Biological and Pharmacological Studies

- Antibacterial Agents : Fluorine-containing derivatives have been explored for their antibacterial properties. The presence of fluorine and other pharmacophores in the molecular structure enhances biological activity (Holla, Bhat, & Shetty, 2003).

- Antimicrobial Activity : Various pyrimidinones and triazinones derivatives show promising in vitro antimicrobial activities, demonstrating the potential of this compound in antimicrobial drug development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Studies

- NMR Studies : Nuclear Magnetic Resonance (NMR) studies of related bicyclic thiophene derivatives have been conducted to understand their chemical properties, including spin coupling mechanisms (Hirohashi, Inaba, & Yamamoto, 1976).

Pharmacodynamics

- Platelet Antiaggregating and Other Activities : Certain derivatives have shown platelet antiaggregating activity along with anti-inflammatory, antiarrhythmic, and antihyperlipidemic effects in biological models (Ranise et al., 1994).

作用機序

将来の方向性

特性

IUPAC Name |

5-(4-fluorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS2/c1-16-12(17)10-9(6-19-11(10)15-13(16)18)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRTYTHHMNNGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

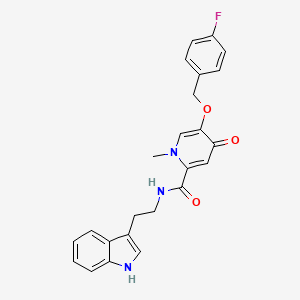

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

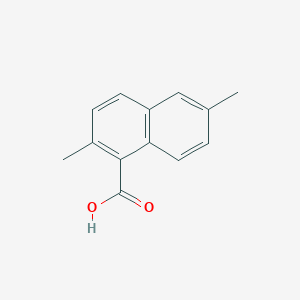

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

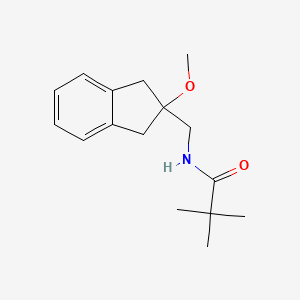

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)